molecular formula C9H14N2O2S B14301177 1,3-Dimethyl-5-(propylsulfanyl)pyrimidine-2,4(1H,3H)-dione CAS No. 120289-79-4

1,3-Dimethyl-5-(propylsulfanyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14301177
CAS No.: 120289-79-4
M. Wt: 214.29 g/mol
InChI Key: KOGSKDODKQWJIO-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(propylsulfanyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of two methyl groups at positions 1 and 3, a propylsulfanyl group at position 5, and two keto groups at positions 2 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(propylsulfanyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One efficient method involves the treatment of 2-hydroxychalcones and 1,3-dimethylbarbituric acid in refluxing toluene in the presence of amberlyst-15 as a catalyst in air . This process involves a domino sequence of Michael addition, cyclization, and aerial oxidation.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(propylsulfanyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The propylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

1,3-Dimethyl-5-(propylsulfanyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyluracil: Lacks the propylsulfanyl group, making it less hydrophobic and potentially less bioactive.

    1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with a propionyl group instead of a propylsulfanyl group.

Uniqueness

1,3-Dimethyl-5-(propylsulfanyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity, binding affinity, and potential biological activity compared to similar compounds.

Properties

120289-79-4

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

1,3-dimethyl-5-propylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C9H14N2O2S/c1-4-5-14-7-6-10(2)9(13)11(3)8(7)12/h6H,4-5H2,1-3H3

InChI Key

KOGSKDODKQWJIO-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CN(C(=O)N(C1=O)C)C

Origin of Product

United States

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